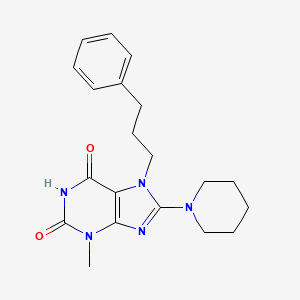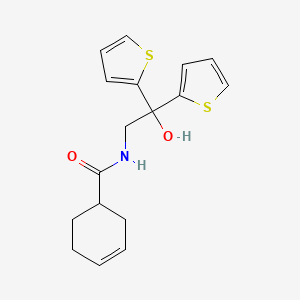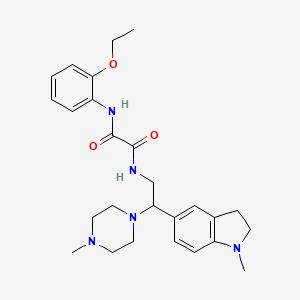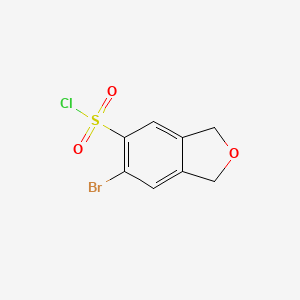
5-(4-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine” is a thiadiazole derivative. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The 4-Methylcyclohexyl group indicates a cyclohexane ring with a methyl group at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would likely show the thiadiazole ring attached to a 4-Methylcyclohexyl group at the 5th position and an amine group at the 2nd position .Chemical Reactions Analysis
Thiadiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “5-(4-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine” would undergo depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amine group could make it a weak base . The cyclohexyl group could potentially make the compound more lipophilic .Scientific Research Applications
Heterocyclic Compound Significance
Heterocyclic compounds, such as 1,3,4-thiadiazole derivatives, occupy a pivotal role in medicinal chemistry due to their extensive pharmacological activities. The presence of the toxophoric N2C2S moiety in these derivatives contributes to their unique anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, antiviral activities. The development of hybrid molecules combining different pharmacophores may lead to compounds with enhanced biological profiles. This highlights the potential of 5-(4-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine and related compounds in drug discovery and development (Mishra et al., 2015).
Pharmacological Potential of 1,3,4-Thiadiazole Derivatives
The structural flexibility of 1,3,4-thiadiazole and oxadiazole heterocycles allows for significant chemical modification, leading to diverse pharmacological potentials. These compounds are recognized as crucial pharmacophores in medicinal chemistry, with activities ranging from antimicrobial and anti-inflammatory to antitumor and antiviral. The combination of 1,3,4-thiadiazole or oxadiazole cores with various heterocycles often results in a synergistic effect, underscoring their importance as structural matrices for new drug-like molecules (Lelyukh, 2019).
Synthetic Applications and Biological Significance
The reactivity of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones makes them valuable building blocks for the synthesis of various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, and spiropyrans, among others. The unique reactivity offers mild reaction conditions for generating versatile dyes and heterocycles, pointing to the potential for innovative transformations in the near future (Gomaa & Ali, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(4-methylcyclohexyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h6-7H,2-5H2,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCBRYJWFDCCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
1558484-55-1 |
Source


|
| Record name | 5-(4-methylcyclohexyl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2470990.png)


![Methyl 2-[(3-ethylisoxazol-5-yl)methylthio]acetate](/img/structure/B2470997.png)
![N-[2-[(2,2-Dimethyl-1-phenylpropyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2470998.png)
![Methyl 3-{[(2-chloro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2470999.png)
![N-[3-(acetylamino)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2471000.png)

